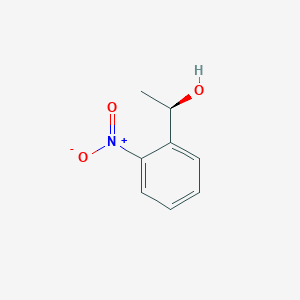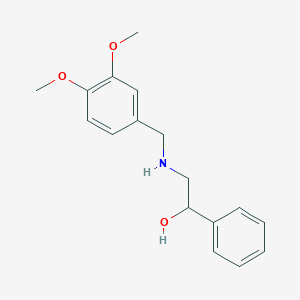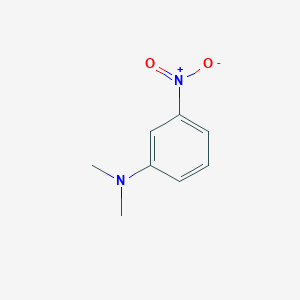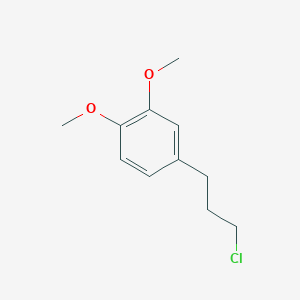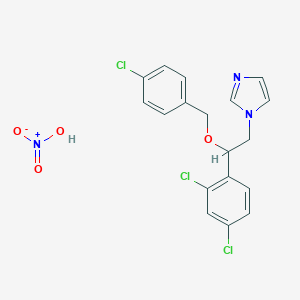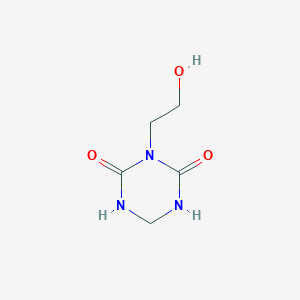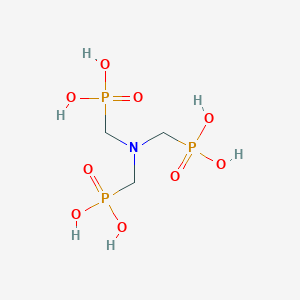
Cyclopropanecarboxylic acid, 1-propyl-, methyl ester (9CI)
Overview
Description
Cyclopropanecarboxylic acid, 1-propyl-, methyl ester (9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is an ester of cyclopropanecarboxylic acid and is commonly used as a reagent in organic synthesis.
Scientific Research Applications
Synthesis and Biological Evaluation
- Ring Opening and Enzyme Inhibition : A study discussed the synthesis of bromophenol derivatives with a cyclopropyl moiety, highlighting the ring-opening reactions of cyclopropane and their effectiveness as inhibitors of cytosolic carbonic anhydrase I and II isoforms, as well as acetylcholinesterase enzymes. These enzymes are targets in treating diseases like Alzheimer's, Parkinson's, and ataxia (Boztaş et al., 2019).
Chemical Synthesis Applications
- Cyclopropanation and Ring Opening : Research has shown the use of 1,1-cyclopropane dicarboxylic acid esters in reactions with indoles under high-pressure conditions, catalyzed by ytterbium triflate, leading to smooth ring opening and formation of indolyl dicarboxylic acid esters (Harrington & Kerr, 1997).
- Synthesis of Boronic Esters : A method for the synthesis of cyclopropylboronic acid esters through carbene transfer to alkenylboronic acid esters has been developed, showcasing the versatility of cyclopropane derivatives in organic synthesis (Fontani et al., 1991).
Utility in Polymer and Material Science
- Cyclodextrins and Polymer Synthesis : The synthesis and influence of methylated β-cyclodextrin on the radical polymerization behavior of vinylcyclopropane in aqueous medium were explored, demonstrating the role of cyclopropane derivatives in creating novel polymer structures (Alupei & Ritter, 2001).
properties
IUPAC Name |
methyl 1-propylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-8(5-6-8)7(9)10-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECOYFKWXVXXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B17539.png)
